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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline
alkaloid found in various plant species, including Hydrastis canadensis (Goldenseal) and
Corydalis yanhusuo. As a member of the protoberberine class of alkaloids, (S)-Canadine and
its derivatives exhibit a wide range of pharmacological activities, making them subjects of
significant interest in medicinal chemistry and drug development. Accurate structural
elucidation and characterization are paramount for understanding its biological functions and
for quality control in herbal medicine. This technical guide provides an in-depth interpretation of
the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)
spectroscopic data of (S)-Canadine.

Chemical Structure

The chemical structure of (S)-Canadine is presented below. The numbering of the carbon and
hydrogen atoms is crucial for the assignment of spectroscopic signals.

Figure 1. Chemical structure of (S)-Canadine with atom numbering.

Spectroscopic Data Summary
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The following tables summarize the key quantitative data obtained from NMR, MS, and IR
spectroscopy for (S)-Canadine.

Table 1: *H NMR Spectroscopic Data for (S)-Canadine (in
DMSO-ds)

Proton Chemical Shift (5, Multiplicity Coupling Constant
pPpm) (3, Hz)

H-1 6.84 s

H-4 6.90 s

H-11 6.87 d 8.4

H-12 6.65 s

O-CH2-O 5.93 d 24

H-8a 4.04 d 16.0

H-80 3.35 d 16.0

9-OCHs 3.76 s

10-OCHs 3.71 S

H-13a 3.27-3.36 m

H-5a/8 3.27-3.36 m

H-13a 3.08 q 36

H-6a 2.85-2.93 m

H-6p 2.61 m

H-5p 2.55 q 40

H-5a 2.43 q 3.0

Data sourced from Pingali et al. (2015) for ()-tetrahydroberberine.[1]

Table 2: *C NMR Spectroscopic Data for (S)-Canadine
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Carbon Chemical Shift (6, ppm)
C-1 108.4
C-2 145.9
C-3 145.9
C-4 105.4
C-4a 128.8
C-5 29.1
C-6 51.4
C-8 58.7
C-8a 127.0
C-9 149.9
C-10 145.1
C-11 111.3
C-12 123.9
C-12a 130.4
C-13 36.8
C-13a 60.4
O-CH2-O 100.8
9-OCHs 56.0
10-OCHs 60.1

Data represents that of canadine.

Table 3: Mass Spectrometry (MS) Data for (S)-Canadine
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miz Relative Intensity (%) Proposed Fragment
339 100 [M]*

338 60 [M-H]*

324 25 [M-CHs]*

192 30 [C11H14aNO2]*

190 45 [C11H12NO2]*

178 80 [C10H12NO2]*

148 55 [CoHsO2]*

Data interpreted from the GC-MS spectrum available on PubChem.

Table 4: Infrared (IR) Spectroscopy Data for (S)-

Canadine
Wavenumber (cm~12) Intensity Assignment
C-H stretching (aliphatic and
3000-2850 Strong

aromatic)

1610, 1505, 1465

Medium-Strong

C=C stretching (aromatic)

1260, 1040

Strong

C-O stretching (ethers)

1230

Strong

C-N stretching

Predicted bands based on functional groups and data from related compounds.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or
higher for *H NMR and 100 MHz or higher for 33C NMR. The sample is dissolved in a
deuterated solvent, such as deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide

(DMSO-de). Chemical shifts are reported in parts per million (ppm) relative to the residual
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solvent peak or an internal standard like tetramethylsilane (TMS). For quantitative NMR
(QNMR), a precise amount of an internal standard is added to the sample. The relaxation delay
(d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to
ensure accurate integration.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron lonization (El)
and Electrospray lonization (ESI) being common for alkaloid analysis. For EI-MS, the sample is
introduced into the ion source, where it is bombarded with a high-energy electron beam
(typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions
are separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass
spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion
and its fragments with high accuracy.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample
can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or
KBr). For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and
pressed into a transparent disk. The spectrum is typically recorded over the range of 4000 to
400 cm~1. The absorption of infrared radiation corresponds to the vibrational transitions of the
functional groups within the molecule.

Interpretation of Spectroscopic Data
'H NMR Spectrum

The *H NMR spectrum of (S)-Canadine shows distinct signals for the aromatic, methoxy, and
aliphatic protons. The aromatic protons appear as singlets and doublets in the downfield region
(6.6-7.0 ppm). The two methoxy groups give rise to sharp singlets around 3.7-3.8 ppm. The
methylenedioxy group protons appear as a characteristic doublet around 5.9 ppm. The aliphatic
protons of the tetrahydroisoquinoline core resonate in the upfield region (2.4-4.1 ppm) and
exhibit complex splitting patterns due to geminal and vicinal couplings. The integration of the
signals corresponds to the number of protons in each environment.

3C NMR Spectrum
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The 13C NMR spectrum provides information about the carbon skeleton of (S)-Canadine. The
aromatic carbons resonate in the downfield region (105-150 ppm). The carbons of the two
methoxy groups appear around 56-60 ppm, and the carbon of the methylenedioxy bridge is
observed at approximately 101 ppm. The aliphatic carbons of the core structure are found in
the upfield region (29-61 ppm).

Mass Spectrum and Fragmentation Pathway

The El mass spectrum of (S)-Canadine is expected to show a prominent molecular ion peak
[M]* at m/z 339, corresponding to its molecular weight. The fragmentation pattern is
characteristic of protoberberine alkaloids and is dominated by a retro-Diels-Alder (rDA)
cleavage of the B-ring. This cleavage leads to the formation of two major fragment ions.

Fragment 1
[C11H12NO2]*

m/z 190

rDA

Fragment 2
[CoHsO2]*
m/z 148

(S)-Canadine
M]*
m/z 339

[M-CHz]*
m/z 324

Click to download full resolution via product page
Figure 2. Proposed fragmentation pathway of (S)-Canadine.

The key fragmentation is the retro-Diels-Alder (rDA) reaction, leading to the formation of a
substituted isoquinoline fragment (m/z 190) and a methylenedioxybenzene fragment (m/z 148).
Further fragmentation can occur, such as the loss of a hydrogen radical to give the [M-H]* ion
(m/z 338) or the loss of a methyl radical from one of the methoxy groups to give the [M-CHs]*
ion (m/z 324).
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Infrared Spectrum

The IR spectrum of (S)-Canadine displays characteristic absorption bands corresponding to its
functional groups. The C-H stretching vibrations of the aromatic and aliphatic groups are
observed in the 2850-3000 cm~* region. The characteristic C=C stretching vibrations of the
aromatic rings appear around 1610, 1505, and 1465 cm~*. The strong absorptions at
approximately 1260 and 1040 cm~* are attributed to the C-O stretching of the ether and
methylenedioxy groups. A band around 1230 cm~1 is indicative of the C-N stretching vibration.
The absence of a strong, broad absorption in the 3200-3600 cm~1 region confirms the absence
of O-H or N-H functional groups.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and
unambiguous characterization of the molecular structure of (S)-Canadine. The data presented
in this guide serve as a valuable reference for researchers in natural product chemistry,
pharmacology, and drug development for the identification and quality control of this important
alkaloid. The detailed interpretation of the spectroscopic data facilitates a deeper
understanding of its chemical properties, which is essential for further investigation into its
biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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